molecular formula C32H42O9 B1260209 ganoderic acid F CAS No. 98665-15-7

ganoderic acid F

Cat. No. B1260209
CAS RN: 98665-15-7
M. Wt: 570.7 g/mol
InChI Key: BWCNWXLKMWWVBT-AIMUVTGPSA-N
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Description

Ganoderic acid F is part of a group of compounds known as ganoderic acids, which are derived from the medicinal mushroom Ganoderma lucidum. These compounds have been the subject of research due to their pharmacological potential and complex molecular structures.

Synthesis Analysis

Ganoderic acids are synthesized through the mevalonate pathway in Ganoderma lucidum. This biosynthetic pathway involves several key enzymes, including hydroxy-3-methylglutaryl-Coenzyme A reductase (HMG-CoA reductase), which plays a critical role in the early stages of triterpenoid synthesis. Advances in biotechnological methods, such as submerged fermentation, have been explored to enhance the production of ganoderic acids, including ganoderic acid F (Xu, Zhao, & Zhong, 2010).

Molecular Structure Analysis

The molecular structure of ganoderic acid F has been elucidated through extensive spectroscopic methods. It is characterized by its lanostane skeleton and the presence of multiple oxygenated functional groups, which contribute to its biological activities (Hirotani & Furuya, 1986).

Chemical Reactions and Properties

Ganoderic acid F undergoes various chemical reactions, including oxidation and reduction, due to its multiple functional groups. The enzyme-mediated modifications of ganoderic acid F, such as hydroxylation by cytochrome P450 enzymes, play a significant role in its biosynthesis and diversification of its derivatives (Yang et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of ganoderic acid F are scarce, the physical properties of triterpenoids like ganoderic acids generally include their solid state at room temperature and their low solubility in water. The solubility can be influenced by the functional groups present in the molecule.

Chemical Properties Analysis

Ganoderic acid F's chemical properties are influenced by its triterpenoid structure, including reactivity towards acids and bases, and its potential for forming esters and other derivatives. These properties are essential for its biological activity and its interaction with biological membranes and proteins (Liang et al., 2019).

Scientific Research Applications

Application 1: Glycosylation of Ganoderic Acid F by Bacillus Glycosyltransferase

  • Summary of the Application : Ganoderma lucidum, a medicinal fungus, has been used for health improvements or prevention of certain diseases in Asia for thousands of years. Ganoderic acid F (GAF), a Ganoderma triterpenoid, was biotransformed by a glycosyltransferase (BsGT110) from Bacillus subtilis ATCC (American type culture collection) 6633 .
  • Methods of Application or Experimental Procedures : The results showed that BsGT110 catalyzed biotransformation of GAF to produce a metabolite, which was confirmed as a GAF glucoside by mass–mass spectroscopy .
  • Results or Outcomes : The GAF glucoside showed 89-fold higher aqueous solubility than that of GAF. The present study highlights the utility of BsGT110 in the production of novel Ganoderma triterpenoid saponins, and the newly identified and highly soluble GAF glucoside can be studied for its bioactivity in the future .

Application 2: Biosynthesis, Diversification, and Hyperproduction of Ganoderic Acids

  • Summary of the Application : Ganoderic acids (GA) are one of the important secondary metabolites acquired from Ganoderma lucidum (G. lucidum) with a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .
  • Methods of Application or Experimental Procedures : The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .
  • Results or Outcomes : The review discusses important insights into the environmental and genetic regulation of GA biosynthesis. It explores viable avenues for GA hyper-production and challenges in elucidating the diversification of GA .

Application 3: Hepatoprotection and Anti-tumor Effects

  • Summary of the Application : Some ganoderic acids, including ganoderic acid F, have been found to possess biological activities including hepatoprotection and anti-tumor effects .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Anti-Liver Fibrosis

  • Summary of the Application : Ganoderma lucidum, which contains ganoderic acid F, has been found to have a wide range of anti-liver fibrotic effects .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Anticancer Applications

  • Summary of the Application : Ganoderic acid DM (GA-DM), a derivative of ganoderic acid, has been found to increase HLA class II Ag presentation and CD+T cell identification of melanoma tumor cells .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 6: Apoptosis

  • Summary of the Application : Ganoderic acid, including ganoderic acid F, has been found to play a key role in apoptosis .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling ganoderic acid F . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The elucidation of ganoderic acid F biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . There is also a need to determine the basis of diversification due to the magnitude of different types of ganoderic acids isolated with different bioactivities .

properties

IUPAC Name

(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCNWXLKMWWVBT-AIMUVTGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316734
Record name Ganoderic acid F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ganoderic acid F

CAS RN

98665-15-7
Record name Ganoderic acid F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganoderic acid F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANODERIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
336
Citations
JH Cho, HS Park, JG Han, KH Lee… - Journal of Mushroom, 2015 - koreascience.kr
… secondly, Strains with the highest amount of ganoderic acid F were sorted out acorrding to solvent as follows. ASI 7011 has the highest amounts with 0.722 mg/g from DW extracts. And …
Number of citations: 4 koreascience.kr
CL Hsu, GC Yen - The enzymes, 2014 - Elsevier
… acid A and 224.15 μg/g ganoderic acid F) in healthy male volunteers under a fasting condition. Moreover, the C max and the T max of plasma ganoderic acid F were 2.57 ng/mL and …
Number of citations: 33 www.sciencedirect.com
F Sheng, L Zhang, S Wang, L Yang, P Li - Nutrients, 2019 - mdpi.com
Microglia mediated neuronal inflammation has been widely reported to be responsible for neurodegenerative disease. Deacetyl ganoderic acid F (DeGA F) is a triterpenoid isolated …
Number of citations: 18 www.mdpi.com
S Teekachunhatean, S Sadja, C Ampasavate… - Evidence-Based …, 2012 - hindawi.com
… food intake markedly impeded both rate and extent of ganoderic acid F absorption. … On the other hand, ganoderic acid F has exhibited antitumor and antimetastatic activities through …
Number of citations: 17 www.hindawi.com
C Liang, D Tian, Y Liu, H Li, J Zhu, M Li, M Xin… - European Journal of …, 2019 - Elsevier
… lucidum, among which, ganoderic acid F was further claimed … Initially, as an ACE inhibitor, ganoderic acid F was … studies on ACE inhibition by ganoderic acid F, as summarized in Table 2…
Number of citations: 139 www.sciencedirect.com
B Chen, J Tian, J Zhang, K Wang, L Liu, B Yang, L Bao… - Fitoterapia, 2017 - Elsevier
Seven new compounds including four lanostane triterpenoids, lucidenic acids QS (1–3) and methyl ganoderate P (4), and three triterpene-farnesyl hydroquinone conjugates, …
Number of citations: 70 www.sciencedirect.com
HW Kim, BK Kim - International journal of medicinal mushrooms, 1999 - dl.begellhouse.com
The fruiting body of Ganoderma lucidum (Curt.: Fr.) P. Karst. has been considered as a panacea for all types of diseases as described 2000 years ago in Shen Nung's Herbal. The …
Number of citations: 165 www.dl.begellhouse.com
H Xin, L Fang, J Xie, W Qi, Y Niu, F Yang… - … Journal of Medicinal …, 2018 - dl.begellhouse.com
Ganoderma lucidum is one of the most commonly used mushrooms in traditional Chinese medicine, with significant immunomodulatory and antitumor effects. Triterpenoids are deemed …
Number of citations: 12 www.dl.begellhouse.com
TS Chang - Agrochemicals, 2022 - mdpi.com
… To expand the diversity of Ganoderma triterpenoids and find new Ganoderma saponins, BsGT110 was used to glycosylate ganoderic acid F (GAF), a Ganoderma triterpenoid, in the …
Number of citations: 0 www.mdpi.com
J Kolniak-Ostek, J Oszmiański, A Szyjka… - International Journal of …, 2022 - mdpi.com
The goal of this study was to the assess anti-cancer and antioxidant properties of the Ganoderma lucidum fruiting body, and to identify bioactive compounds found in their extracts. …
Number of citations: 21 www.mdpi.com

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